Monolinoléate de glycéryle

Vue d'ensemble

Description

Applications De Recherche Scientifique

1-Linoleoyl Glycerol is extensively studied in lipid biochemistry and metabolism. Its applications include:

Chemistry: Used to study lipid digestion and absorption pathways.

Biology: Investigated for its role in lipid signaling and energy metabolism.

Medicine: Potential applications in cholesterol lowering and antiatherogenic activity.

Industry: Utilized in the development of pH-responsive lyotropic liquid crystals for controlled drug delivery.

Mécanisme D'action

Target of Action

Glyceryl monolinoleate has been found to inactivate or inhibit the African Swine Fever virus . This suggests that the virus could be a primary target of the compound. The role of this interaction is likely to prevent the replication and spread of the virus within the host organism.

Mode of Action

Glyceryl monolinoleate is a solubilizer for lipophilic APIs (Active Pharmaceutical Ingredients) and acts as a bioavailability enhancer . It is used in self-emulsifying lipid formulations (SEDDS and SMEDDS) as an oily vehicle . This suggests that its mode of action involves increasing the solubility and bioavailability of other compounds, particularly those that are poorly water-soluble.

Pharmacokinetics

Glyceryl monolinoleate is used in lipid-based formulations to increase the oral bioavailability of poorly water-soluble lipophilic APIs . This indicates that it may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds.

Result of Action

The primary result of glyceryl monolinoleate’s action is the enhanced solubility and bioavailability of lipophilic APIs . This can improve the efficacy of these compounds by increasing their absorption and distribution within the body. Additionally, its potential antiviral activity against the African Swine Fever virus suggests that it may have direct antiviral effects .

Analyse Biochimique

Cellular Effects

Glyceryl Monolinoleate has been studied for its effects on cells, particularly in the context of lipid liquid crystalline nanoparticles (LLCNPs). These LLCNPs are used for drug and contrast agent delivery . Glyceryl Monolinoleate-based LLCNPs have been found to be less cytotoxic than those based on other lipids .

Molecular Mechanism

It is known to be used in self-emulsifying lipid formulations (SEDDS and SMEDDS) as an oily vehicle, which helps to solubilize and increase the oral bioavailability of poorly water-soluble lipophilic APIs .

Méthodes De Préparation

Le 1-linoléoyl glycérol peut être synthétisé par estérification enzymatique du glycérol avec l'acide linoléique. Ce processus implique généralement l'utilisation de lipases immobilisées telles que Lipozyme RM IM ou Novozym 435 . La réaction est réalisée dans un système sans solvant sous conditions de barbotage d'air sous vide à environ 50 °C . Les méthodes de production industrielle peuvent impliquer des processus enzymatiques similaires, optimisés pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Le 1-linoléoyl glycérol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé par les lipooxygénases, conduisant à la formation d'hydroperoxydes.

Hydrolyse : L'hydrolyse enzymatique par les lipases entraîne la libération d'acide linoléique et de glycérol.

Estérification : Il peut réagir avec d'autres acides gras pour former des diacylglycérols et des triacylglycérols.

Les réactifs et les conditions courants pour ces réactions comprennent les lipases pour l'hydrolyse et l'estérification, et l'oxygène ou des agents oxydants spécifiques pour l'oxydation. Les principaux produits formés comprennent les hydroperoxydes, l'acide linoléique et divers glycérides .

4. Applications de la recherche scientifique

Le 1-linoléoyl glycérol est largement étudié en biochimie et en métabolisme lipidiques. Ses applications comprennent :

Chimie : Utilisé pour étudier les voies de digestion et d'absorption des lipides.

Biologie : Investigations sur son rôle dans la signalisation lipidique et le métabolisme énergétique.

Médecine : Applications potentielles dans la réduction du cholestérol et l'activité antiathérogène.

5. Mécanisme d'action

Le 1-linoléoyl glycérol exerce ses effets principalement grâce à son rôle de substrat pour des enzymes telles que les lipases et les acyltransférases . Il influence les voies de signalisation lipidique en agissant comme un ligand pour des récepteurs spécifiques ou en modulant l'activité des molécules de signalisation . De plus, il inhibe l'acétylhydrolase du facteur d'activation plaquettaire, qui joue un rôle dans les processus inflammatoires .

Comparaison Avec Des Composés Similaires

Le 1-linoléoyl glycérol est unique en raison de son estérification spécifique à la position sn-1 du glycérol et de la présence d'acide linoléique. Les composés similaires comprennent :

1-Oléoyl glycérol : Contient de l'acide oléique au lieu de l'acide linoléique.

1-Palmitoyl glycérol : Contient de l'acide palmitique.

1-Stéaroyl glycérol : Contient de l'acide stéarique

Ces composés partagent des rôles similaires dans le métabolisme lipidique mais diffèrent par leur composition en acides gras, ce qui influence leurs fonctions biologiques et leurs applications spécifiques.

Activité Biologique

Glyceryl monolinoleate (GML), a monoglyceride derived from linoleic acid, has garnered attention for its diverse biological activities. This article discusses the compound's properties, mechanisms of action, and its applications in various fields, including drug delivery and antimicrobial activity.

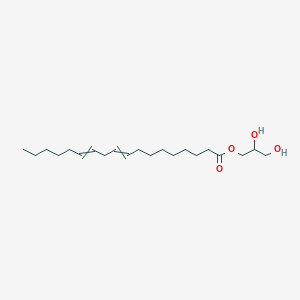

Glyceryl monolinoleate has the molecular formula C21H38O4 and is classified as a 1-monoglyceride with linoleoyl as the acyl group. It possesses amphiphilic characteristics, making it capable of forming micelles and other nanostructures in aqueous environments, which is crucial for its biological functions .

1. Antimicrobial Activity

GML exhibits significant antimicrobial properties. It has been shown to enhance the efficacy of antimicrobial peptides (AMPs) such as LL-37 by facilitating their self-assembly into nanocarriers. Molecular dynamics simulations reveal that GML interacts with LL-37 to form micelles, which stabilize the peptide and improve its interaction with bacterial membranes, leading to enhanced antimicrobial action .

2. Drug Delivery Systems

Glyceryl monolinoleate is utilized in drug delivery systems due to its ability to form stable lyotropic liquid crystal dispersions. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. For instance, studies have demonstrated that GML can effectively retain anticancer drugs like doxorubicin through a remote loading approach, allowing for sustained release and targeted therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the interaction between GML and LL-37 in forming nanoparticles. The results indicated that the presence of GML significantly improved the stability and antimicrobial activity of LL-37 against various bacterial strains. The study highlighted that the hydrophobic interactions between GML and LL-37 were critical for the formation of stable micelles, enhancing the peptide's bioactivity .

Case Study 2: Drug Encapsulation

In another research project, GML was used to create nanostructures for delivering doxorubicin. The study assessed the cytotoxicity of these nanostructures on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that GML-based nanocarriers provided a controlled release of doxorubicin, resulting in increased cytotoxic effects compared to free drug formulations .

Data Tables

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of glyceryl monolinoleate:

- Self-Assembly : GML can self-assemble into various nanostructures that facilitate drug delivery and enhance bioactivity.

- Stability Improvement : The presence of GML improves the stability of AMPs in biological media, prolonging their action against pathogens.

- Cytotoxic Effects : GML-based formulations have shown promising results in increasing the cytotoxic effects of chemotherapeutic agents on cancer cells.

Propriétés

IUPAC Name |

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016719 | |

| Record name | Glycerol 1-monolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-28-3, 26545-74-4 | |

| Record name | 1-Monolinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolinoleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol 1-monolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.